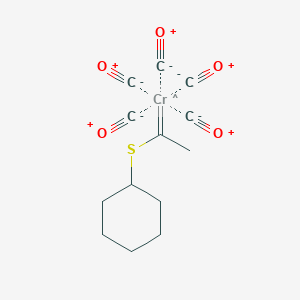
1-Phenylthioethylidenechromium pentacarbonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenylthioethylidenechromium pentacarbonyl can be synthesized through the reaction of chromium hexacarbonyl with phenylthioacetylene under specific conditions . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylthioethylidenechromium pentacarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium complexes.
Substitution: The carbonyl ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield chromium oxides, while substitution reactions can produce a variety of chromium-ligand complexes .
Aplicaciones Científicas De Investigación
1-Phenylthioethylidenechromium pentacarbonyl has several scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Chromium hexacarbonyl: A well-known chromium complex with six carbonyl ligands.
Phenylthioacetylene: A precursor used in the synthesis of 1-Phenylthioethylidenechromium pentacarbonyl.
Other organochromium compounds: Various organochromium complexes with different ligands and coordination environments.
Uniqueness
This compound is unique due to its specific ligand arrangement and the presence of a phenylthioethylidene group . This gives it distinct chemical properties and reactivity compared to other chromium complexes .
Propiedades
Número CAS |
23626-10-0 |
|---|---|
Fórmula molecular |
C13H14CrO5S |
Peso molecular |
334.31 g/mol |
InChI |
InChI=1S/C8H14S.5CO.Cr/c1-2-9-8-6-4-3-5-7-8;5*1-2;/h8H,3-7H2,1H3;;;;;; |
Clave InChI |
LOEORKBJXKJKPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=[Cr])SC1CCCCC1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



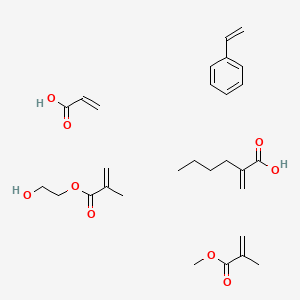
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
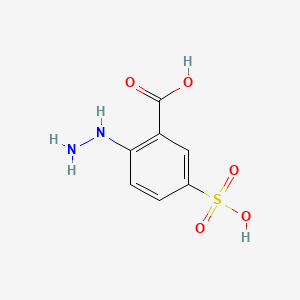

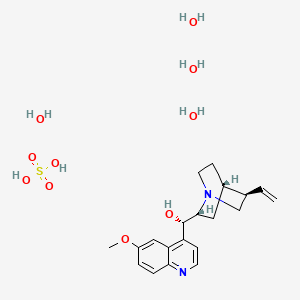
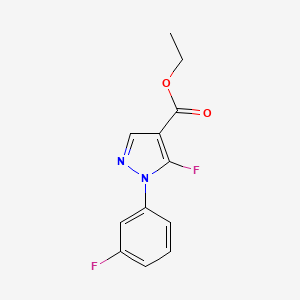
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)
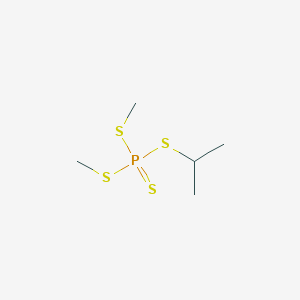
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
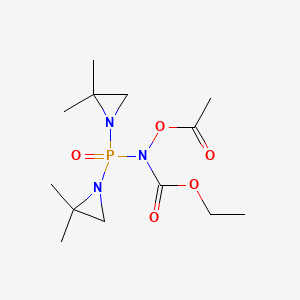
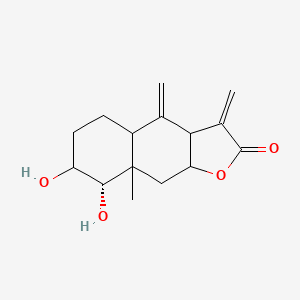
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
